2-Aminopurine (hydrochloride)
2-Aminopurine (hydrochloride)
2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry. In addition to its usefulness in studies of base stacking interactions, 2-aminopurine has been used as a probe for DNA base flipping by methyl transferases. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling.
Brand Name:
Vulcanchem
CAS No.:
1428126-74-2
VCID:
VC0161339
InChI:
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H
SMILES:
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl
Molecular Formula:
C5H5N5 • 2HCl
Molecular Weight:
208.1
2-Aminopurine (hydrochloride)
CAS No.: 1428126-74-2
Reference Standards
VCID: VC0161339
Molecular Formula: C5H5N5 • 2HCl
Molecular Weight: 208.1
CAS No. | 1428126-74-2 |
---|---|
Product Name | 2-Aminopurine (hydrochloride) |
Molecular Formula | C5H5N5 • 2HCl |
Molecular Weight | 208.1 |
IUPAC Name | 7H-purin-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H |
Standard InChIKey | ZMYNIVFDDGHSJU-UHFFFAOYSA-N |
SMILES | C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl |
Description | 2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry. In addition to its usefulness in studies of base stacking interactions, 2-aminopurine has been used as a probe for DNA base flipping by methyl transferases. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling. |
Synonyms | 2-AP |
Reference | 1.Jean, J.M. and Hall, K.B. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. Proc.Nat.Acad.Sci.USA 98(1), 37-41 (2001). |
PubChem Compound | 53411880 |
Last Modified | Nov 11 2021 |
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